molecular formula C14H13BrClNO3 B4181396 2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B4181396
M. Wt: 358.61 g/mol
InChI Key: LNKBWYUQFBLHIU-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenoxy ring.

    Amidation: Formation of the amide bond by reacting the halogenated phenoxy compound with 2-furylmethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Automation: Employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while hydrolysis would produce simpler compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand or inhibitor.

    Medicine: Exploring its potential as a pharmaceutical compound, particularly if it exhibits bioactivity.

    Industry: Utilizing its unique properties in materials science or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Biological Pathways: Affecting processes such as signal transduction or metabolic pathways.

    Altering Cellular Functions: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide: A similar compound with an acetamide group instead of propanamide.

    2-(4-bromo-2-chlorophenoxy)-N-(2-thienylmethyl)propanamide: Featuring a thienyl group instead of a furyl group.

Uniqueness

2-(4-BROMO-2-CHLOROPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h2-7,9H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBWYUQFBLHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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